molecular formula C12H19NOS B5595522 N,N-dipropyl-2-thiophen-2-ylacetamide

N,N-dipropyl-2-thiophen-2-ylacetamide

Cat. No.: B5595522
M. Wt: 225.35 g/mol
InChI Key: JVJMIVHRLZJQHY-UHFFFAOYSA-N
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Description

N,N-dipropyl-2-thiophen-2-ylacetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Without specific study data, it’s challenging to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how it interacts with biological targets, which is not predictable from the structure alone .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific study data. Standard laboratory safety procedures should be followed when handling it .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential biological activity given its structural features .

Preparation Methods

The synthesis of N,N-dipropyl-2-thiophen-2-ylacetamide typically involves the acylation of thiophene derivatives. One common method is the reaction of 2-thiophen-2-ylacetic acid with N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide . The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.

Industrial production methods for thiophene derivatives often involve multicomponent reactions and condensation reactions, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

N,N-dipropyl-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Comparison with Similar Compounds

N,N-dipropyl-2-thiophen-2-ylacetamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its N,N-dipropyl substitution provides distinct physicochemical properties and potential therapeutic effects compared to other thiophene derivatives.

Properties

IUPAC Name

N,N-dipropyl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-3-7-13(8-4-2)12(14)10-11-6-5-9-15-11/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJMIVHRLZJQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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